1-Benzyl-4-piperidinol-3,3,5,5-d4
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Overview
Description
1-Benzyl-4-piperidinol-3,3,5,5-d4 is a labeled substituted piperidine . It is used as a pesticide . The compound has a molecular weight of 195.29 and a molecular formula of C12H13D4NO .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string: [2H]C1 ( [2H])CN (CC2=CC=CC=C2)CC ( [2H]) ( [2H])C1O .Scientific Research Applications
Anti-Acetylcholinesterase Activity
A notable application of 1-benzyl-4-piperidinol derivatives is in the field of anti-acetylcholinesterase (anti-AChE) activity. Studies have shown that certain derivatives, such as 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine, demonstrate potent anti-AChE activity. These compounds can potentially be developed as antidementia agents (Sugimoto et al., 1990).
Sigma1 Receptor-Like Sites Binding
Research has also identified the binding of certain 1-benzyl-4-piperidinol derivatives to sigma1 receptor-like sites in human cerebellum and neuroblastoma cells. This highlights their significance in pharmacological research, particularly in understanding the mechanisms of receptor interactions (Helmeste et al., 1999).
Molecular Structure and Spectroscopic Studies
Comprehensive spectroscopic investigations (FT-IR, FT-Raman, UV-Vis, and NMR) of 1-Benzyl-4-(N-Boc-amino)piperidine have provided valuable insights into its molecular structure and properties. These studies are crucial for understanding the chemical reactivity and potential applications of such compounds in various scientific domains (Janani et al., 2020).
Synthesis and Structure-Activity Relationships
Further research into the synthesis and structure-activity relationships (SAR) of 1-benzyl-4-piperidinol derivatives has led to the development of compounds with enhanced anti-AChE activity. These studies are pivotal in drug discovery and the development of new therapeutics (Sugimoto et al., 1992).
Potential in Corrosion Inhibition
1-Benzyl-4-piperidinol derivatives have also been studied for their potential as corrosion inhibitors on iron surfaces. This application is crucial in materials science and engineering, providing insights into the development of more efficient and environmentally friendly corrosion inhibitors (Belghiti et al., 2018).
Mechanism of Action
Target of Action
The primary target of 1-Benzyl-4-piperidinol-3,3,5,5-d4 is the muscarinic acetylcholine receptor . This receptor plays a crucial role in the nervous system, mediating various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion.
Mode of Action
This compound acts as an antagonist of the muscarinic acetylcholine receptor . By binding to this receptor, it prevents the action of acetylcholine, a neurotransmitter, thereby inhibiting the downstream signaling pathways activated by this neurotransmitter.
Biochemical Pathways
The antagonistic action of this compound on the muscarinic acetylcholine receptor affects various biochemical pathways. For instance, it can influence the G-protein coupled receptor signaling pathway, which is involved in numerous physiological processes .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its antagonistic effect on the muscarinic acetylcholine receptor. By inhibiting the action of acetylcholine, it can modulate various physiological processes mediated by this neurotransmitter .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other drugs or substances in the body can affect its absorption and metabolism. Moreover, factors such as pH and temperature can impact its stability .
properties
IUPAC Name |
1-benzyl-3,3,5,5-tetradeuteriopiperidin-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/i6D2,7D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPZXJZYCOETDA-KXGHAPEVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CN(CC(C1O)([2H])[2H])CC2=CC=CC=C2)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676240 |
Source
|
Record name | 1-Benzyl(3,3,5,5-~2~H_4_)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
88227-11-6 |
Source
|
Record name | 1-Benzyl(3,3,5,5-~2~H_4_)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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